molecular formula C13H19N5O2 B2709407 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide CAS No. 919840-54-3

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide

Cat. No.: B2709407
CAS No.: 919840-54-3
M. Wt: 277.328
InChI Key: KDKMKSUGZHRVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide” belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo [3,4-d]pyrimidine ring system, which is a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A broad spectrum of pyrazolo[3,4-d]pyrimidine derivatives, including the mentioned compound, are synthesized through various methods, including microwave irradiation, which offers a solvent-free and efficient approach. These methodologies enable the generation of compounds with potential pharmacological activities (Tavakoli-Hoseini et al., 2011; Zhang et al., 2022).

Antimicrobial Evaluation

  • Some derivatives have been evaluated for their antimicrobial properties, showing moderate to significant activity against various bacteria and fungi. This underscores the potential utility of these compounds in addressing microbial resistance (Farag et al., 2009; Deohate and Palaspagar, 2020).

Antitumor Activity

  • The compound and its analogs have been explored for antitumor activities, with some derivatives showing promising results against various cancer cell lines. This includes the inhibition of cell proliferation and induction of apoptosis through mechanisms such as the inhibition of specific protein phosphorylation (Carraro et al., 2006; Li et al., 2016).

Anti-Inflammatory and Anti-Angiogenic Activities

  • Certain pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 activity. Additionally, they demonstrate anti-angiogenic effects, which could be beneficial in treating diseases characterized by excessive angiogenesis (Devesa et al., 2004).

Antimicrobial and Antifungal Pharmacophores

  • The exploration of pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial and antifungal activities highlights the pharmacophore sites responsible for these actions. This research paves the way for the development of new antimicrobial agents with optimized efficacy and reduced resistance (Elsayed et al., 2017).

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-5-6-10(19)16-17-8-14-11-9(12(17)20)7-15-18(11)13(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKMKSUGZHRVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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